molecular formula C8H16ClF2NO B13470999 2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride

2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride

Cat. No.: B13470999
M. Wt: 215.67 g/mol
InChI Key: MEDJFDFWFQABCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H16ClF2NO It is a derivative of cyclohexane, featuring both amino and hydroxyl functional groups, along with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes fluorination to introduce the fluorine atoms.

    Amination: The fluorinated cyclohexane is then subjected to amination to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The fluorine atoms can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the cyclohexane ring, along with the fluorine atoms. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H16ClF2NO

Molecular Weight

215.67 g/mol

IUPAC Name

2-(1-amino-4,4-difluorocyclohexyl)ethanol;hydrochloride

InChI

InChI=1S/C8H15F2NO.ClH/c9-8(10)3-1-7(11,2-4-8)5-6-12;/h12H,1-6,11H2;1H

InChI Key

MEDJFDFWFQABCN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(CCO)N)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.